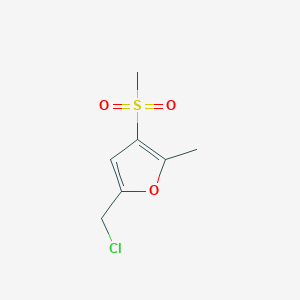

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran

Description

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is a substituted furan derivative characterized by a chloromethyl group at position 5, a methanesulfonyl group at position 3, and a methyl group at position 2. This compound is structurally significant due to its reactive chloromethyl and electron-withdrawing sulfonyl groups, which make it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

5-(chloromethyl)-2-methyl-3-methylsulfonylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO3S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPOAVPXNBJNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CCl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran typically involves the chloromethylation of 3-methanesulfonyl-2-methylfuran. One common method is the reaction of 3-methanesulfonyl-2-methylfuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of the furan ring.

Oxidation Reactions: Products include furanones and other oxygenated compounds.

Reduction Reactions: Products include dihydrofuran derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The methanesulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran (C₁₅H₁₁ClO₃S)

- Synthesis : Prepared via oxidation of 5-chloro-2-methyl-3-phenylsulfanyl-1-benzofuran using 3-chloroperoxybenzoic acid (mCPBA) .

- Structural Features : Exhibits a dihedral angle of 77.80–78.34° between the benzofuran system and phenyl ring. Stabilized by π–π stacking (centroid distances: 3.689–3.826 Å) and C–H⋯O interactions .

5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran (C₁₆H₁₃FO₃S)

Table 1: Comparison of Sulfonyl-Substituted Benzofurans

Chloromethyl-Substituted Furan Derivatives

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran (C₁₂H₁₁ClO₂)

5-(Chloromethyl)furfural (CMF, C₆H₅ClO₂)

Table 2: Chloromethyl-Substituted Furans

Sulfonyl-Containing Thiophene Derivatives

Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate (C₇H₅Cl₂O₄S₂)

Biological Activity

5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a chloromethyl group and a methanesulfonyl group. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉ClO₃S |

| Molecular Weight | 196.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act as an electrophile, which can react with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Case Study: Antiviral Activity

Research has indicated that derivatives of furan compounds exhibit antiviral properties. For instance, modifications at specific positions on the furan ring can significantly influence bioactivity. In one study, compounds similar to this compound were evaluated for their efficacy against respiratory syncytial virus (RSV), revealing that structural modifications could enhance antiviral potency (EC50 values ranging from 0.76 µM to over 10 µM) .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Similar furan derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of RSV replication | |

| Antimicrobial | Activity against selected bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cells |

Research Findings and Applications

Recent research highlights the versatility of this compound in various applications:

- Synthetic Biology : Its unique structure allows it to serve as a building block for synthesizing more complex molecules.

- Pharmacological Studies : Ongoing investigations aim to elucidate its mechanism of action and optimize its bioactivity through structural modifications.

- Industrial Applications : The compound's potential utility in developing new materials and chemical processes is being explored, particularly in green chemistry initiatives.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 5-(Chloromethyl)-3-methanesulfonyl-2-methylfuran?

- Methodology : The compound can be synthesized via oxidation of its sulfide precursor. For example, 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K efficiently oxidizes sulfides to sulfones, as demonstrated in analogous furan derivatives . Post-reaction, the crude product is washed with saturated sodium bicarbonate to remove acidic by-products, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v), yielding ~68% . Key considerations:

- Temperature control to mitigate exothermic side reactions.

- Use of dichloromethane for solubility and inertness.

- Validation of purity via TLC and NMR.

Q. How can the purity of this compound be assessed?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is suitable, as validated for structurally similar sulfonyl furans . For rapid analysis, thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase (Rf ≈ 0.64) provides a preliminary purity check . Confirmatory characterization should include:

- 1H/13C NMR : Look for singlet peaks for methyl groups and sulfonyl protons.

- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

Q. What crystallization techniques optimize single-crystal growth for X-ray diffraction?

- Methodology : Slow evaporation of a benzene solution at room temperature yields high-quality crystals, as shown for 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran . Key steps:

- Use non-polar solvents (e.g., benzene) to minimize solvate formation.

- Maintain stable temperature (±1°C) to control evaporation rate.

- Validate crystal quality via pre-experiment microscopy to check for defects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.